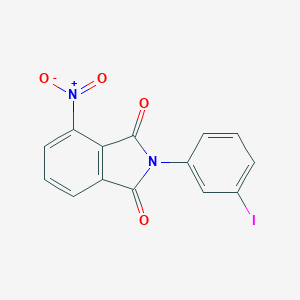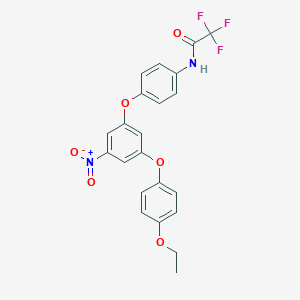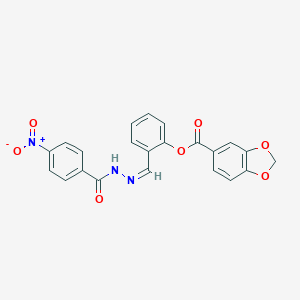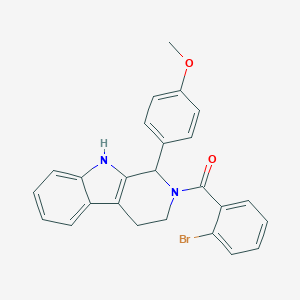
4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an isoindole core, substituted with a 3-iodophenyl and a nitro group. The unique structure of this compound makes it a subject of interest in synthetic chemistry and biological research.
Vorbereitungsmethoden
The synthesis of 4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of isoindole derivatives followed by iodination. The reaction conditions often require the use of strong acids and bases, along with specific catalysts to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.
Wissenschaftliche Forschungsanwendungen
4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The nitro group and the iodine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited.
Vergleich Mit ähnlichen Verbindungen
4-nitro-2-(3-iodophenyl)-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and nitro-substituted compounds. Similar compounds include:
- Isoindole-1,3(1H,3H)-dione, 2-phenyl-4-nitro-
- Isoindole-1,3(1H,3H)-dione, 2-(3-bromophenyl)-4-nitro- The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H7IN2O4 |
|---|---|
Molekulargewicht |
394.12g/mol |
IUPAC-Name |
2-(3-iodophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7IN2O4/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(20)21)12(10)14(16)19/h1-7H |
InChI-Schlüssel |
IXPLHAJRGKVWJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B446927.png)
![N-(1-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B446928.png)
![2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B446930.png)
![4-[2-(4-bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B446931.png)

![Methyl 4-[3-methoxy-4-(pentyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B446937.png)
![(4E)-1-(3-chlorophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B446941.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B446942.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446943.png)

![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B446946.png)

![N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B446952.png)
![ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446953.png)
